molecular formula C13H24O5 B13898058 Rel-tert-butyl 2-((4S,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

Rel-tert-butyl 2-((4S,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

Cat. No.: B13898058
M. Wt: 260.33 g/mol
InChI Key: CFRUAOXMCVQMFP-UWVGGRQHSA-N
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Description

Rel-tert-butyl 2-((4S,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate is a complex organic compound that features a dioxane ring, a tert-butyl group, and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-tert-butyl 2-((4S,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate typically involves the following steps:

    Formation of the Dioxane Ring: The dioxane ring can be synthesized through a cyclization reaction involving a diol and an aldehyde or ketone under acidic conditions.

    Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst.

    Hydroxymethylation: The hydroxymethyl group can be added through a hydroxymethylation reaction using formaldehyde and a base.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Rel-tert-butyl 2-((4S,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: May serve as a precursor for pharmaceutical compounds.

    Industry: Could be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rel-tert-butyl 2-((4S,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate would depend on its specific application. For example, if used as a pharmaceutical precursor, its mechanism of action would involve the interaction with specific molecular targets such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 2-((4S,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate: A closely related compound with similar structural features.

    tert-Butyl 2-((4S,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)propanoate: Another similar compound with a propanoate group instead of an acetate group.

Uniqueness

Rel-tert-butyl 2-((4S,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H24O5

Molecular Weight

260.33 g/mol

IUPAC Name

tert-butyl 2-[(4S,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate

InChI

InChI=1S/C13H24O5/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h9-10,14H,6-8H2,1-5H3/t9-,10-/m0/s1

InChI Key

CFRUAOXMCVQMFP-UWVGGRQHSA-N

Isomeric SMILES

CC1(O[C@@H](C[C@H](O1)CO)CC(=O)OC(C)(C)C)C

Canonical SMILES

CC1(OC(CC(O1)CO)CC(=O)OC(C)(C)C)C

Origin of Product

United States

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